molecular formula C50H71N13O11 B1233054 LHRH, des-his(2)-ala(6)-N-Et-pronh2(9)- CAS No. 56670-52-1

LHRH, des-his(2)-ala(6)-N-Et-pronh2(9)-

Cat. No.: B1233054
CAS No.: 56670-52-1
M. Wt: 1030.2 g/mol
InChI Key: GKRXXPDIBGWDCZ-HEJVYXLUSA-N
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Description

Luteinizing hormone-releasing hormone (LHRH) is a decapeptide pivotal in regulating reproductive hormones. The derivative LHRH, des-his(2)-ala(6)-N-Et-pronh2(9)- features three key modifications:

  • des-His²: Removal of histidine at position 2, which may alter receptor binding and conformational stability.
  • N-Et-pronh2⁹: Ethylamide modification at the C-terminal (position 9), likely enhancing resistance to enzymatic degradation.

This analog was designed to optimize pharmacokinetic properties while retaining or modifying biological activity compared to native LHRH and other derivatives .

Properties

CAS No.

56670-52-1

Molecular Formula

C50H71N13O11

Molecular Weight

1030.2 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-ethylpyrrolidine-2-carbonyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C50H71N13O11/c1-5-63-21-9-13-40(63)49(74)62-44(69)34(12-8-20-53-50(51)52)57-46(71)36(22-27(2)3)58-42(67)28(4)55-45(70)37(23-29-14-16-31(65)17-15-29)59-48(73)39(26-64)61-47(72)38(60-43(68)35-18-19-41(66)56-35)24-30-25-54-33-11-7-6-10-32(30)33/h6-7,10-11,14-17,25,27-28,34-40,54,64-65H,5,8-9,12-13,18-24,26H2,1-4H3,(H,55,70)(H,56,66)(H,57,71)(H,58,67)(H,59,73)(H,60,68)(H,61,72)(H4,51,52,53)(H,62,69,74)/t28-,34+,35+,36+,37+,38+,39+,40+/m1/s1

InChI Key

GKRXXPDIBGWDCZ-HEJVYXLUSA-N

SMILES

CCN1CCCC1C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CCN1CCC[C@H]1C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)N5

Canonical SMILES

CCN1CCCC1C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)N5

Other CAS No.

56670-52-1

Synonyms

2-des-His-6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
dHAdG-LHRHEA
GnRH, des-His(2)-Ala(6)-N-Et-ProNH2(9)-
LHRH, des-His(2)-Ala(6)-N-Et-ProNH2(9)-
LHRH, des-histidyl(2)-alanyl(6)-N-Et-prolinamide(9)-des-glycinamide(10)-

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Metabolic Stability

Compound Modifications Half-Life (min) Key Stability Features Source
Native LHRH None 6 Rapid degradation in plasma
Compound 1 (Lac-D-Trp⁶) Lac-N-terminus, D-Trp⁶ >120 Glycosylation and D-Trp⁶ enhance stability
Compound 6 (GS4-D-Trp⁶) Ser⁴-O-glycosylation, D-Trp⁶ >120 Glycosylation at Ser⁴ prolongs half-life
des-his(2)-D-Ala⁶-ProEA des-His², D-Ala⁶, Proethylamide⁹ N/A Competitive inhibitor; C-terminal ethylamide stabilizes

Key Findings :

  • N-terminal glycosylation (e.g., compound 1) and D-amino acid substitutions (e.g., D-Trp⁶) significantly improve metabolic stability, increasing half-lives from 6 min (native) to >120 min .
  • The N-Et-pronh2⁹ modification in the target compound mimics the proethylamide group in compound 3, which is known to resist peptidase cleavage .
Impact of des-His² Modification
  • Glucagon Analogy : In glucagon analogs, des-His¹ (analogous to des-His² in LHRH) reduced binding potency to 6% of the native hormone, suggesting histidine’s role in receptor interaction .
  • LHRH Implications : des-His² likely diminishes binding affinity but may reduce agonist activity, as seen in competitive inhibitors like des-his(2)-D-Ala⁶-ProEA .
Position 6 Substitutions
  • D-Trp⁶ vs. Ala⁶ : D-Trp⁶ in compounds 1 and 6 enhances antiproliferative activity (53% growth inhibition in LNCaP cells at 200 μM) compared to native LHRH . Ala⁶ substitution may reduce potency due to weaker receptor interaction .
Antitumor Activity
  • Glycosylated LHRH analogs (e.g., compound 1) show concentration-dependent growth inhibition in prostate cancer cells, comparable to triptorelin .

Clinical and Therapeutic Implications

  • Metabolic Stability : The N-Et-pronh2⁹ modification may enable less frequent dosing compared to native LHRH, similar to other ethylamide derivatives .
  • Cardiovascular Safety : LHRH antagonists (e.g., degarelix) show lower cardiovascular risk (3% events) compared to agonists (20%) . The target compound’s antagonistic properties (if confirmed) may offer similar advantages.
  • Cost Considerations : LHRH analogs are cost-effective alternatives to orchidectomy, with long-term treatment costs offset by reduced surgical risks .

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